1-(Nitroperoxy)propan-2-one
Description
Propan-2-one (acetone) derivatives with nitro, aryl, or oxygen-containing substituents are critical intermediates in organic synthesis, pharmaceuticals, and materials science.
- 1-(2-Nitrophenyl)propan-2-one (CAS 1969-72-8)
- 1-(2-Nitrophenoxy)propan-2-one (CAS 5330-66-5)
- 1-(Furan-2-yl)propan-2-one
- 1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one
These compounds share a propan-2-one core but differ in substituent groups, leading to distinct chemical and biological properties.
Properties
CAS No. |
158475-28-6 |
|---|---|
Molecular Formula |
C3H5NO5 |
Molecular Weight |
135.075 |
IUPAC Name |
2-oxopropoxy nitrate |
InChI |
InChI=1S/C3H5NO5/c1-3(5)2-8-9-4(6)7/h2H2,1H3 |
InChI Key |
FYRJOQUXOCSDNK-UHFFFAOYSA-N |
SMILES |
CC(=O)COO[N+](=O)[O-] |
Synonyms |
Peroxynitric acid, 2-oxopropyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(2-Nitrophenyl)propan-2-one (CAS 1969-72-8)
Molecular Formula: C₉H₉NO₃ Key Properties:
1-(2-Nitrophenoxy)propan-2-one (CAS 5330-66-5)
Molecular Formula: C₉H₉NO₄ Key Properties:
- Structure: Features a nitro group attached via an oxygen bridge (phenoxy group).
- Synthesis: Likely synthesized via nucleophilic substitution of 2-nitrophenol with chloroacetone.
- Applications: Potential use in explosives or polymer initiators due to labile oxygen-nitrogen bonds .
1-(Furan-2-yl)propan-2-one
1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one
Molecular Formula : C₁₁H₁₂O₄
Key Properties :
- Synthesis: Microwave-assisted reaction of resacetophenone and chloroacetone (82% yield) .
- Reactivity: Phenolic hydroxyl group confirmed via ferric chloride test (green coloration) .
- Applications : Precursor to antimicrobial benzofurans .
Comparative Data Table
Substituent Effects on Reactivity and Stability
- Nitro Groups: Nitrophenyl and nitrophenoxy derivatives exhibit enhanced electrophilicity, making them reactive toward nucleophiles (e.g., in SNAr reactions) .
- Oxygen Linkages: Nitrophenoxy derivatives (e.g., CAS 5330-66-5) are more thermally labile than nitrophenyl analogs due to weaker O–NO₂ bonds .
- Aromatic vs. Heterocyclic Substituents : Furan-2-yl derivatives show lower toxicity and higher biodegradability compared to nitro-substituted analogs .
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